molecular formula C10H13N5O2S2 B4535743 N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide

N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide

Cat. No. B4535743
M. Wt: 299.4 g/mol
InChI Key: ACJCKTBULWPNCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide and related compounds often involves intricate chemical reactions, highlighting the reactivity of sulfonamide groups and their utility in creating complex molecules. For instance, the reaction of N-methanesulfonyl-2-(cyclohex-1-en-1-yl)aniline with Br2 in the presence of NaHCO3 in MeCN leads to N-methanesulfonyl-2-(6-bromocyclohex-1-en-1-yl)aniline, which is cyclized to form related carbazole derivatives (Gataullin et al., 2003).

Molecular Structure Analysis

The molecular structure of N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide can be analyzed through the study of related compounds, providing insights into bond lengths, angles, and overall geometry. For example, structural analysis of various sulfonamide derivatives reveals the impact of substituents on torsion angles and hydrogen bonding patterns, suggesting a degree of flexibility and interaction potential in similar compounds (Danielle L Jacobs et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide may highlight its reactivity with various reagents and under different conditions. Studies on related compounds demonstrate the role of the methanesulfonamide group in facilitating reactions, such as cycloadditions, and enhancing the reactivity of adjacent functional groups (Tolstikova & Shainyan, 2021).

Physical Properties Analysis

The physical properties of N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar sulfonamide compounds. These analyses reveal the influence of molecular conformation and intermolecular interactions on the compound's physical state and behavior (M. E. Tuttolomondo et al., 2005).

properties

IUPAC Name

N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S2/c1-19(16,17)11-7-8-18-10-12-13-14-15(10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJCKTBULWPNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCSC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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